16-Epinormacusine B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The first stereospecific, enantiospecific total synthesis of 16-Epinormacusine B was achieved through a method that also led to the synthesis of related compounds. This synthesis involved the controlled formation of a required ether with high yields, demonstrating the capability to construct these complex molecules with precision (Yu, Liao, & Cook, 2002; Yu, Liao, & Cook, 2002).

Molecular Structure Analysis

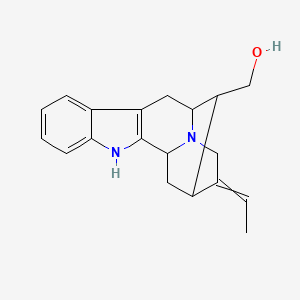

The sarpagine indole alkaloids, including 16-Epinormacusine B, are characterized by their indole core and the specific arrangement of atoms around this core. The synthesis and study of these compounds allow for a detailed understanding of their molecular structures. The precise stereochemistry at various positions on the molecule, particularly at C-16, plays a crucial role in defining their biological activities.

Chemical Reactions and Properties

The synthesis of 16-Epinormacusine B involves key reactions that highlight its chemical properties, such as the oxy-anion Cope rearrangement followed by protonation under conditions of kinetic control, which has been employed to generate key asymmetric centers in related compounds (Yu et al., 2003). These reactions underscore the molecule's reactivity and the ability to achieve specific stereochemical configurations.

科学的研究の応用

Yu, Liao, and Cook (2002) reported the first stereospecific total synthesis of sarpagine indole alkaloids, including (E)16-epinormacusine B. They achieved the synthesis with high yields, demonstrating a method for creating complex alkaloids (Yu, Liao, & Cook, 2002).

In a follow-up study, Yu et al. (2003) described an enantiospecific total synthesis of (E)16-epinormacusine B. This study provided insights into the stereocontrolled synthesis of this alkaloid, highlighting the challenges and methods in achieving specific configurations in complex organic compounds (Yu et al., 2003).

Krüger and Gaich (2016) conducted a formal synthesis of 16-epinormacusine B, contributing to the understanding of the sarpagine alkaloid family. This study emphasized the structural diversity in this family of alkaloids and the synthetic approaches to access various members (Krüger & Gaich, 2016).

Safety and Hazards

特性

IUPAC Name |

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTDUGOBAOLMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Record name | Normacusine B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Normacusine_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Epinormacusine B | |

Q & A

Q1: What is the origin of 16-Epinormacusine B?

A1: 16-Epinormacusine B, also known as Tombozine, is a naturally occurring indole alkaloid primarily isolated from the stem bark of the Apocynaceae plant Pleiocarpa talbotii Wernham. []

Q2: How does the stereochemistry of 16-Epinormacusine B relate to other sarpagine alkaloids?

A2: 16-Epinormacusine B belongs to the 16-epi subgroup of sarpagine alkaloids, which is defined by the specific stereochemistry at the C-16 carbon atom. This is in contrast to the 16-regular subgroup, which exhibits the opposite configuration at this position. The total synthesis of both 16-epi and 16-regular sarpagine alkaloids often relies on distinct synthetic strategies to achieve the desired stereochemical outcome. []

Q3: What synthetic approaches have been explored to produce 16-Epinormacusine B and related compounds?

A3: Researchers have developed several synthetic routes to access 16-Epinormacusine B and its analogs. One successful strategy employed a chemospecific and regiospecific hydroboration/oxidation reaction at the C(16)-C(17) bond as a key step. [, ] This approach allowed for the stereoselective introduction of the hydroxyl group at C(16) and facilitated the subsequent formation of the characteristic cyclic ether present in 16-Epinormacusine B. []

Q4: What other compounds are structurally related to 16-Epinormacusine B, and how are their syntheses connected?

A4: Several other sarpagine indole alkaloids, including (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine, share structural similarities with 16-Epinormacusine B. The total syntheses of these compounds have been achieved using similar strategies, often employing a common intermediate that can be diversified to access different members of this alkaloid family. For instance, a common synthetic precursor was utilized in the synthesis of both dehydro-16-epiaffinisine and dehydro-16-epinormacusine B, highlighting the versatility of this synthetic approach. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-2-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]propanamide](/img/no-structure.png)

![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one](/img/structure/B1180524.png)